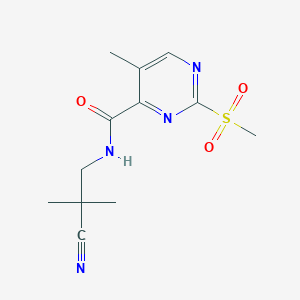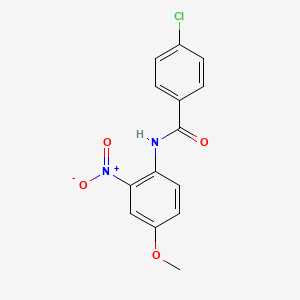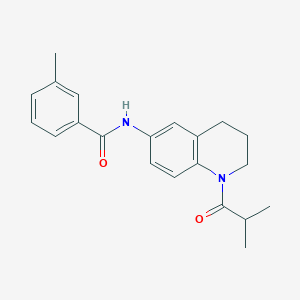
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-hydroxy-3-methoxybenzaldehyde phenylhydrazone typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified by recrystallization.
Analyse Des Réactions Chimiques
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone can be compared with other similar compounds, such as:
- 4-Hydroxy-3-methoxybenzaldehyde semicarbazone
- 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone
- 4-Hydroxy-3-methoxybenzaldehyde oxime
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. For example, semicarbazones and thiosemicarbazones are known for their potential as anticancer agents, while oximes are often used in the synthesis of pharmaceuticals .
Propriétés
Numéro CAS |
16435-04-4 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-methoxy-4-[(Z)-(phenylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C14H14N2O2/c1-18-14-9-11(7-8-13(14)17)10-15-16-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b15-10- |
Clé InChI |
BYJHTDOYXMLKFQ-GDNBJRDFSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N\NC2=CC=CC=C2)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2867152.png)
![3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2867153.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2867154.png)





![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
![N4-(4-chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867166.png)
![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B2867168.png)

![N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzamide](/img/structure/B2867173.png)
